7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Thiabicyclo[410]heptan-2-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C10H14O2S It is a bicyclic compound containing a sulfur atom, which contributes to its unique chemical properties
Preparation Methods
The synthesis of 7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate typically involves the reaction of a suitable thiol with a bicyclic alkene under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as halides or amines replace the existing substituents.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-sulfur bonds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form covalent bonds with various biological molecules, leading to changes in their structure and function. This interaction can affect molecular pathways involved in processes such as enzyme activity, signal transduction, and cellular metabolism .
Comparison with Similar Compounds
Similar compounds to 7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate include:
7-Oxabicyclo[4.1.0]heptan-2-one: This compound contains an oxygen atom instead of sulfur and has different reactivity and applications.
Bicyclo[2.2.1]heptan-2-one:
7-Thiabicyclo[4.1.0]heptane: This compound is similar but lacks the ester functional group, resulting in different reactivity and applications.
The uniqueness of 7-Thiabicyclo[41
Properties
CAS No. |
417705-22-7 |
---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
7-thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H14O2S/c1-6(2)10(11)12-7-4-3-5-8-9(7)13-8/h7-9H,1,3-5H2,2H3 |
InChI Key |
WMMLKHPOXNLPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1CCCC2C1S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.